1-(4'-Methoxy-biphenyl-3-yl)-ethanone chemical properties
1-(4'-Methoxy-biphenyl-3-yl)-ethanone chemical properties
An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS: 182169-63-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a specialized chemical intermediate. The guide delves into its core chemical properties, logical synthesis strategies, and potential applications, with a focus on providing actionable insights for laboratory and development settings.
Core Compound Identification and Properties
1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a bi-aryl ketone. Its structure features a biphenyl core, which is a common motif in medicinal chemistry, functionalized with a methoxy group and an acetyl group at specific positions. These functional groups serve as key handles for subsequent chemical modifications.
The definitive identifiers and computed physicochemical properties are summarized below, derived from authoritative chemical databases.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-[3-(4-methoxyphenyl)phenyl]ethanone | [1] |
| CAS Number | 182169-63-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | [1] |
| InChIKey | KDQCXCHDEAQCRJ-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 226.099379685 Da | [1] |
| Complexity | 254 |[1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of asymmetrically substituted biphenyls like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone requires a regioselective strategy. The most robust and widely adopted method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction.
Recommended Pathway: Suzuki-Miyaura Cross-Coupling
Causality and Expertise: The Suzuki-Miyaura coupling is the preferred method due to its exceptional functional group tolerance, high yields, and, most critically, its precise control over regiochemistry. Unlike classical methods like Friedel-Crafts acylation, which would yield a complex mixture of isomers, the Suzuki coupling allows for the pre-functionalization of each aromatic ring, ensuring the C-C bond forms at the desired positions (in this case, between C3 of the ethanone-bearing ring and C1 of the methoxy-bearing ring).
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[2] Optimization of catalyst, base, and solvent may be required.
Reactants:
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3-Acetylphenylboronic acid
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4-Bromoanisole
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Na₂CO₃)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 3-acetylphenylboronic acid (1.1 eq) and 4-bromoanisole (1.0 eq).
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Solvent & Base Addition: Add the chosen solvent system (e.g., Toluene:Ethanol, 4:1) and an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).
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Degassing: Purge the heterogeneous mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the catalyst. This is a critical self-validating step; failure to deoxygenate will result in poor or no catalytic turnover.
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Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the mixture under a positive pressure of the inert gas.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.
Analytical and Spectroscopic Profile
While specific experimental spectra for this exact isomer are not widely published in public databases, its structure allows for the confident prediction of key analytical signatures.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | -OCH₃ singlet | ~3.8 ppm | Protons of the methoxy group. |
| -C(O)CH₃ singlet | ~2.6 ppm | Protons of the acetyl methyl group. | |
| Aromatic protons | 7.0 - 8.0 ppm | Complex multiplet pattern from the two substituted aromatic rings. | |
| ¹³C NMR | Carbonyl carbon | >195 ppm | Characteristic shift for a ketone carbonyl. |
| Methoxy carbon | ~55 ppm | Carbon of the -OCH₃ group. | |
| Acetyl methyl carbon | ~26 ppm | Carbon of the -C(O)CH₃ group. | |
| Aromatic carbons | 114 - 160 ppm | Multiple signals corresponding to the 12 aromatic carbons. | |
| IR Spectroscopy | C=O stretch | 1675 - 1690 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |
| C-O stretch | 1240 - 1260 cm⁻¹ | Characteristic of the aryl ether linkage. |
| | Aromatic C-H | 3000 - 3100 cm⁻¹ | Stretches associated with the aromatic rings. |
Utility in Drug Discovery and Chemical Synthesis
1-(4'-Methoxy-biphenyl-3-yl)-ethanone is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse synthetic elaborations.
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Ketone Moiety: The acetyl group can be a site for nucleophilic additions, reductions to an alcohol, or conversion into other functional groups, enabling the extension of the molecular framework.
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Methoxy Group: The ether can be cleaved to reveal a phenol, providing a site for introducing new substituents or for use as a hydrogen bond donor in biological interactions.
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Biphenyl Core: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This core can be further functionalized via electrophilic aromatic substitution.
Caption: Potential synthetic modifications of the core scaffold.
Safety and Handling
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Hazard Profile: The specific toxicological properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone have not been extensively evaluated. It should be handled as a potentially hazardous substance.
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Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area immediately with copious amounts of water.
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Disclaimer: This is a general guideline. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling.
References
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PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]



